Astringin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Profile and Natural Sources

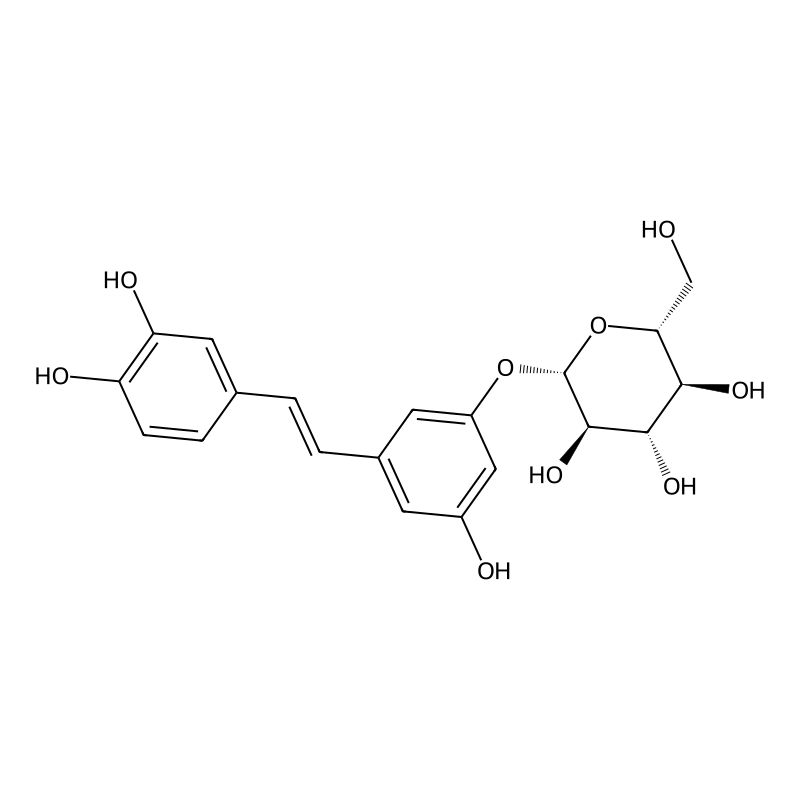

Astringin, systematically known as (E)-Piceatannol-3'-O-β-D-glucopyranoside, is a stilbenoid derivative. The table below summarizes its core chemical characteristics.

| Property | Description |

|---|---|

| IUPAC Name | (2S,3R,4S,5S,6R)-2-{3-[(E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol [1] |

| Chemical Formula | C₂₀H₂₂O₉ [1] |

| Molar Mass | 406.387 g/mol [1] |

| Chemical Structure | 3-β-D-glucoside of Piceatannol [1] |

| Primary Natural Sources | Bark of Picea sitchensis (Sitka spruce) and Picea abies (Norway spruce); also found in Vitis vinifera (grape) cell cultures and wine [1] |

Detailed Experimental Protocols

Research on this compound involves its extraction, quantification, and pharmacological evaluation. Key methodologies from recent studies are outlined below.

Table: Key Experimental Models and Parameters in this compound Research

| Research Aspect | Experimental Model/Technique | Key Parameters & Findings |

|---|

| Pharmacological Study | In vivo (Sprague Dawley rats) [2] | - Dosage: 10 mg/kg this compound [2]

- Inducer: Chromium (15 mg/kg) for nephrotoxicity [2]

- Duration: Specific duration not detailed in abstract [2] | | Analytical Identification | UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) [3] | - Common Protocol: Reversed-phase C18 column; mobile phase water/acetonitrile with formic acid; mass detection in negative/positive ion modes [3] | | Mechanism Validation | In silico (Computational Modeling) [2] | - Molecular Docking: Validates binding affinity to target proteins (e.g., TLR4, RAGE, NF-κB) [2]

- Molecular Dynamic Simulation (MDS): Assesses complex stability (e.g., 100 ns simulation) [2] |

Pharmacological Mechanisms and Pathways

A 2025 study demonstrated this compound's significant nephroprotective effect against chromium-induced toxicity. The therapeutic mechanism involves multi-target modulation of interconnected signaling pathways [2].

The diagram below illustrates the core mechanism of this compound's action as identified in the study.

Key biochemical effects of this compound treatment include [2]:

- Redox Balance:

- Significantly increased activities of antioxidant enzymes (GPx, GSR, SOD, CAT, HO-1).

- Increased glutathione (GSH) content and reduced levels of ROS and MDA.

- Inflammation & Apoptosis:

- Downregulated gene expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, COX-2).

- Modulated apoptosis by increasing Bcl-2 and decreasing Bax, Caspase-3, and Caspase-9.

- Renal Function:

- Reduced levels of renal injury markers (BUN, creatinine, uric acid, KIM-1, NGAL).

- Improved creatinine clearance and attenuated histological damage in renal tissues.

Research Gaps and Future Directions

While the nephroprotective potential of this compound is clear, several questions remain for drug development [2]:

- Comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

- Toxicity and safety data from long-term administration studies.

- Efficacy validation in other disease models involving oxidative stress and inflammation.

References

Natural Sources of Astringin

Astringin is found in a few specific plant genera. The following table details its documented natural sources.

| Source Genus/Species | Specific Part | Context |

|---|---|---|

| Picea sp. (Spruce trees) | Bark | Found in Picea sitchensis (Sitka spruce) [1] [2] and Picea abies (Norway spruce) [1]. |

| Vitis sp. (Grapevines) | Cells/Cultures & Wine | Present in Vitis vinifera (wine grape) cell cultures and has been detected in wine [1] [2]. |

| Polygonum sp. | Information Missing | Listed as a source, though specific details are not provided [2]. |

Biological Activities and Research Insights

This compound has demonstrated significant bioactivities in preclinical research, suggesting potential for therapeutic development.

- Cardioprotective Effects: this compound acts as a potent antiarrhythmic agent. In studies on ischemic and reperfused rat hearts, it reduced the severity of arrhythmias, decreased mortality, and limited the size of cardiac infarcts. These beneficial effects are correlated with its antioxidant activity and the upregulation of nitric oxide (NO) production [2].

- Hepatoprotective and Anti-inflammatory Effects: Research indicates that this compound can significantly reduce pro-inflammatory responses and attenuate hepatic injury following trauma-hemorrhage. This salutary effect is likely due to the reduction of pro-inflammatory mediator levels [2].

- Nephroprotective Effects: A recent study demonstrated that this compound could protect against chromium-induced kidney damage (nephrotoxicity) in rats. The compound alleviated oxidative stress and inflammation by modulating the TLR4/MyD88, HMGB1/RAGE, and NF-κB signaling pathways [3].

This compound Signaling Pathway in Nephroprotection

The diagram below illustrates the mechanism by which this compound protects against nephrotoxicity, based on the referenced study [3].

This compound counters chromium toxicity by inhibiting key inflammatory pathways, thereby protecting kidney cells.

Experimental Protocols for Key Activities

For researchers looking to validate or build upon these findings, here are summaries of the key methodological approaches from the cited studies.

Protocol 1: Ischemia/Reperfusion-Induced Arrhythmias in Rats [2]

This model assesses the cardioprotective effects of this compound.

- Animal Model: Sprague-Dawley rats.

- Surgical Procedure: Anesthetize rats, perform a thoracotomy, and occlude the left main coronary artery.

- Ischemia/Reperfusion Protocols:

- 30 min occlusion

- 5 min occlusion followed by 30 min reperfusion

- 4 h occlusion (for infarct size measurement)

- Drug Administration: this compound is administered via infusion prior to coronary artery occlusion.

- Key Outcome Measures:

- Arrhythmia Analysis: Incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).

- Mortality Rate: Recorded during the experiment.

- Biochemical Assays: Measure Nitric Oxide (NO) and Lactate Dehydrogenase (LDH) levels in carotid blood.

- Infarct Size: Determined after 4 hours of occlusion.

Protocol 2: Chromium-Induced Nephrotoxicity in Rats [3]

This model evaluates the protective effects of this compound against kidney injury.

- Animal Model: Rats.

- Toxicant Administration: Chromium (VI) is administered to induce nephrotoxicity.

- Drug Treatment: this compound is dissolved in 0.1% DMSO to a concentration of 2 mg/mL and administered to the treatment group.

- Key Analytical Methods:

- Gene Expression: Real-time quantitative PCR (qPCR) to analyze genes like NF-κB, RAGE, IL-1β, HMGB1, TLR4, MyD88, TNF-α, IL-6, and COX-2. Data is analyzed using the 2−ΔΔCT method.

- Oxidative Stress Markers: Assessment of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) levels.

- Antioxidant Enzymes: Evaluation of the activities of Glutathione Peroxidase (GPx), Glutathione Reductase (GR), and Catalase (CAT).

- Renal Function Tests: Measurement of serum creatinine and blood urea nitrogen (BUN).

- Histopathological Examination: Kidney tissues are examined for architectural damage.

- Immunohistochemistry & TUNEL Assay: To assess apoptosis in renal tissues.

Sourcing for Research

This compound is available for research purposes from chemical and biological suppliers.

- Supplier Example: PhytoLab GmbH & Co. KG sells this compound as a primary reference standard with a purity of ≥95.0% (HPLC) [4].

- Pricing Context: As an example, a 10mg vial of this compound was listed at £312.67 [4]. Prices are subject to change and may vary by supplier and region.

References

Comprehensive Technical Guide: Pharmacological Properties of Astringin

Introduction to the Compound

Astringin is a naturally occurring stilbenoid compound, chemically identified as the 3-β-D-glucoside of piceatannol. This bioactive phytochemical is classified among the hydroxylated stilbenes and is structurally characterized by a 1,2-diphenylethylene nucleus with glycosidic substitution. The compound is primarily found in the bark of Sitka spruce (Picea sitchensis) and other related plant species [1] [2].

As a stilbene derivative, this compound shares structural similarities with resveratrol but possesses distinct functional modifications that enhance its biological activity and pharmacological potential. The compound demonstrates significant antioxidant capacity due to its phenolic structure, which facilitates free radical scavenging and electron donation. Recent scientific investigations have revealed that this compound exhibits a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anti-apoptotic properties, positioning it as a promising candidate for therapeutic development [1] [2].

Detailed Pharmacological Activities

Anti-inflammatory and Antioxidant Properties

This compound demonstrates significant efficacy in modulating oxidative stress and inflammatory pathways, with particularly promising applications in respiratory conditions:

Cellular Protection in Lung Injury Models: In LPS-induced acute lung injury using A549 lung epithelial cells, this compound (25-75 μg/mL) significantly reduced oxidative stress and inflammatory markers in a dose-dependent manner. Treatment resulted in decreased production of reactive oxygen species (ROS) and lipid peroxidation products, while enhancing cellular viability against LPS-induced toxicity [2].

Inflammatory Cytokine Suppression: this compound treatment markedly inhibited the production and secretion of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This anti-inflammatory effect was mediated through suppression of the PI3K/AKT/NF-κB signaling pathway, as confirmed through western blot analysis showing reduced phosphorylation of these signaling components [2].

Molecular Mechanism: The compound's ability to reduce oxidative stress and inflammatory cytokine production through inhibition of the ROS-mediated PI3K/AKT/NF-κB pathway constitutes its primary protective mechanism against LPS-induced acute lung injury. This pathway inhibition represents a promising therapeutic approach for pediatric lung injury conditions [2].

Table 1: Anti-inflammatory and Antioxidant Efficacy of this compound in Experimental Models

| Experimental Model | Concentration/Dose | Key Findings | Mechanistic Insights |

|---|---|---|---|

| LPS-induced ALI in A549 cells | 25, 50, 75 μg/mL | Reduced ROS generation; decreased TNF-α, IL-1β, IL-6; increased cell viability | Inhibition of PI3K/AKT/NF-κB pathway |

| Chromium-induced nephrotoxicity in rats | 10 mg/kg (oral gavage, 4 weeks) | Reduced oxidative stress markers; improved renal function; decreased apoptotic markers | Inhibition of TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways |

Antiviral Activity Against SARS-CoV-2

Recent computational and structural studies have revealed this compound's potential as a natural inhibitor of SARS-CoV-2 replication:

Mpro Protease Inhibition: Molecular docking studies demonstrated that this compound exhibits strong binding affinity for the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7), with a docking score of -9.319 kcal/mol. This binding affinity was significantly higher than reference antiviral compounds GC376 (-6.976 kcal/mol) and N3 (-6.345 kcal/mol), suggesting superior target engagement [3].

Binding Efficiency and Stability: Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations confirmed that this compound exhibits favorable ligand efficacy and binding affinity to Mpro. Molecular dynamic simulations at 300K further demonstrated the stable binding interaction throughout the simulation time (100 ns), indicating robust complex formation [3].

Structural Interactions: Analysis of polar and non-polar interactions between this compound and Mpro revealed extensive hydrogen bonding and hydrophobic interactions with key residues in the protease active site, effectively blocking the enzyme's catalytic activity and thereby inhibiting viral replication [3].

Table 2: Antiviral Activity of this compound Against SARS-CoV-2 Mpro

| Parameter | This compound | Reference Antivirals |

|---|---|---|

| Docking Score (kcal/mol) | -9.319 | GC376: -6.976; N3: -6.345 |

| Molecular Dynamics Stability | Stable at 300K throughout 100 ns | Variable stability profiles |

| Ligand Efficiency | Favorable based on MM-GBSA | Moderate to good efficiency |

| Potential Application | Natural inhibitor of SARS-CoV-2 replication | Established protease inhibitors |

Other Pharmacological Activities

Beyond its prominent anti-inflammatory, antioxidant, and antiviral properties, this compound demonstrates several additional therapeutic potentials:

Ferroptosis Inhibition: this compound functions as a ferroptosis inhibitor, protecting cells from iron-dependent non-apoptotic cell death. In erastin-treated bone marrow-derived mesenchymal stem cells, this compound (1-100 μM) effectively suppressed lipid peroxidation, a hallmark of ferroptotic cell death [1].

Anti-apoptotic Activity: In chromium-induced nephrotoxicity models in rats, this compound administration (10 mg/kg for 4 weeks) significantly reduced apoptotic markers and restored biochemical parameters, indicating robust cytoprotective effects against toxicant-induced cell death [1].

Cytotoxic Selectivity: While this compound itself has demonstrated cytotoxic potential against cancer cells, it exhibits a promising selectivity profile. In comparative studies, a related bacterial compound showed higher selectivity indices (2.5) toward cancer cells compared to doxorubicin (1.49), suggesting potential for therapeutic optimization of stilbene derivatives [4].

Experimental Protocols and Methodologies

In Vitro Anti-inflammatory and Antioxidant Assays

Cell Culture and Treatment:

- Cell Line: A549 human lung epithelial cells

- Culture Conditions: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and gentamycin at 37°C in 5% CO₂

- Inflammatory Induction: Cells stimulated with LPS (concentration specified in source)

- This compound Treatment: Applied at concentrations of 25, 50, and 75 μg/mL, with pretreatment 1 hour before LPS exposure [2]

Assessment Methods:

- Cell Viability: MTT assay performed after 24 hours of co-incubation

- Oxidative Stress Markers: ROS generation measured using DCFH-DA fluorescence; MDA levels assessed via thiobarbituric acid reactive substances (TBARS) assay

- Inflammatory Cytokines: TNF-α, IL-1β, and IL-6 levels measured using ELISA

- Protein Expression: Western blot analysis of PI3K, AKT, NF-κB pathway components [2]

Pathway Analysis: The anti-inflammatory mechanism of this compound can be visualized through the following signaling pathway:

Figure 1: this compound inhibition of PI3K/AKT/NF-κB signaling pathway

Molecular Docking Protocol for SARS-CoV-2 Mpro

Protein Preparation:

- Source: Crystallographic structure of SARS-CoV-2 Mpro (PDB Code: 6LU7) retrieved from Protein Data Bank

- Preparation Steps: Using Protein Preparation Wizard in Maestro v12.3 Schrödinger:

- Added missing residues

- Removed all ligands except cofactors and crystallographic water molecules

- Adjusted H-bonds at variable pH

- Assigned bond order and protonated structures according to pH 7.0

- Minimized structures using OPLS force field [3]

Ligand Preparation:

- Structure Drawing: this compound structure drawn using ChemDraw

- Preparation Steps: Using LigPrep module in Maestro:

- Energy minimization performed using OPLS-2005 force field

- Generated low-energy conformers

- Assigned proper protonation states [3]

Docking Methodology:

- Software: Glide module in Maestro Schrödinger suite

- Grid Generation: Binding pocket defined using receptor grid generation, constituting key residues involved in ligand binding

- Docking Parameters: XP (extra precision) molecular docking calculations performed with default parameters

- Analysis: Multiple poses generated for each compound; binding affinities calculated and compared [3]

Binding Validation:

- MM-GBSA Calculations: Prime MM-GBSA used to calculate binding free energy (ΔG bind) using equation: ΔGbind = ΔEMM + ΔGsolv + ΔGSA

- Molecular Dynamics: Desmond v12.3 used for MD simulations:

- System built using Desmond system builder

- Orthorhombic box shape with water molecules added

- Systems neutralized with Na+/Cl- ions

- Simulations run for 100 ns at 300K temperature and 1.013 bars pressure

- OPLS3e force field applied for greater accuracy [3]

The molecular docking and validation workflow is systematically outlined below:

Figure 2: Workflow for molecular docking and validation of this compound

Research Summary and Perspectives

This compound demonstrates compelling multi-mechanistic pharmacological activity across various disease models, with particular promise in inflammatory, oxidative, and viral pathologies. The compound's ability to simultaneously modulate multiple signaling pathways (PI3K/AKT/NF-κB, TLR4/MyD88, and HMGB1/RAGE) while exhibiting direct antiviral effects through SARS-CoV-2 Mpro inhibition positions it as a valuable scaffold for drug development.

The complementary activities of this compound—addressing both the inflammatory response and underlying viral replication—suggest potential for broad-spectrum therapeutic applications. Furthermore, its natural origin and demonstrated safety profile in experimental models enhance its attractiveness as a lead compound. Future research should focus on systematic in vivo validation, structure-activity relationship studies to optimize potency, and investigation of synergistic effects with established therapeutic agents.

References

- 1. This compound (trans-Astringin) | Anti-inflammatory/Oxidant [medchemexpress.com]

- 2. This compound protects LPS-induced toxicity by suppressing ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Potential of Stilbene Compounds to Inhibit M pro ... [mdpi.com]

- 4. Pharmacological assessment of the extract and a novel ... [bmccomplementmedtherapies.biomedcentral.com]

astringin antioxidant mechanisms

Molecular Mechanisms of Action

Astringin exerts its antioxidant effects through a multi-targeted approach, primarily involving direct free radical scavenging and the regulation of crucial cellular defense pathways.

- Direct Free Radical Scavenging: this compound effectively neutralizes reactive oxygen species (ROS), reducing oxidative damage in cells. In vitro studies on LPS-stimulated A549 lung cells showed that this compound dose-dependently suppressed the elevation of ROS and malondialdehyde (MDA), a biomarker for lipid peroxidation [1].

- Modulation of Signaling Pathways: Research indicates that this compound's activity involves the TLR4/MyD88/NF-κB and Nrf2 pathways.

- In a rat model of chromium-induced nephrotoxicity, this compound treatment reduced the gene expression of TLR4, MyD88, and NF-κB, along with downstream inflammatory cytokines (TNF-α, IL-1β, IL-6). This was accompanied by a decrease in oxidative stress markers and an improvement in antioxidant enzyme activities [2].

- Although not directly observed for this compound in the provided studies, its analog, astaxanthin, activates the Nrf2 pathway, a key regulator of the antioxidant response. It is plausible that this compound shares this mechanism, which typically leads to the upregulation of enzymes like heme oxygenase-1 (HO-1) [3] [4].

The diagram below illustrates the core signaling pathways modulated by this compound.

This compound modulates the TLR4/NF-κB and Nrf2 pathways to reduce inflammation and oxidative stress [2] [1].

Quantitative Data on Efficacy

The table below summarizes key quantitative findings from pre-clinical studies on this compound's antioxidant effects.

| Model System | Dosage / Concentration | Key Antioxidant Outcomes | Source |

|---|---|---|---|

| Chromium-induced nephrotoxicity in rats | 10 mg/kg (oral gavage, 4 weeks) | ↓ ROS, ↓ MDA; ↑ SOD, ↑ CAT, ↑ GSH; ↓ expression of NF-κB, TLR4, MyD88. | [2] |

| LPS-stimulated A549 cells (in vitro) | 25-75 µg/mL (pre-treatment 1h, then 24h) | ↓ ROS levels; ↓ MDA content; enhanced cell viability. | [1] |

| Erastin-treated BMDSCs (in vitro) | 1-100 µM | Inhibited lipid peroxidation (ferroptosis inhibition). | [1] |

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies from the cited studies.

In Vivo Assessment of Nephrotoxicity [2]

- Animal Model: Male Sprague Dawley rats (13-14 weeks old, 205±10 g).

- Induction of Toxicity: Chromium (15 mg/kg) was administered to induce nephrotoxicity and oxidative stress.

- Treatment: this compound (10 mg/kg) was given daily via oral gavage for 4 weeks.

- Key Biochemical Assays:

- ROS Levels: Measured in renal tissue using a spectrophotometric assay.

- Lipid Peroxidation (MDA): Quantified using the thiobarbituric acid reactive substances (TBARS) method.

- Antioxidant Enzymes: Activities of superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH) were measured in renal homogenates.

- Gene Expression: mRNA levels of NF-κB, TLR4, MyD88, TNF-α, IL-1β, and IL-6 were analyzed using quantitative real-time PCR (qRT-PCR).

In Vitro Cell Viability and Oxidative Stress Assay [1]

- Cell Line: Human A549 lung epithelial cells.

- Induction of Stress: Cells were stimulated with LPS (1 µg/mL).

- Treatment: Cells were pre-treated with this compound (0, 25, 50, 75 µg/mL) for 1 hour, then co-incubated with LPS for 24 hours.

- Key Assays:

- Cell Viability: Assessed using the MTT assay.

- ROS Measurement: Intracellular ROS levels were detected using a DCFH-DA fluorescent probe and measured by flow cytometry or fluorescence microscopy.

- Lipid Peroxidation: MDA content was measured to assess oxidative damage to lipids.

In Vitro Ferroptosis Inhibition Assay [1]

- Cell Line: Bone marrow-derived stem cells (BMDSCs).

- Induction of Ferroptosis: Cells were treated with Erastin, a known ferroptosis inducer.

- Treatment: Co-incubation with this compound (1-100 µM).

- Key Assay: Lipid Peroxidation was measured, likely using a fluorescent probe like C11-BODIPY⁵⁸¹/⁵⁹¹, to confirm this compound's anti-ferroptotic activity.

Drug Development Prospects

The summarized data indicates that this compound is a promising multi-target therapeutic candidate.

- Mechanism: It combats oxidative stress via direct scavenging and modulation of the TLR4/MyD88/NF-κB pathway, with potential Nrf2 activation [2] [1].

- Therapeutic Scope: Its efficacy in lung and kidney injury models, plus anti-ferroptotic activity, suggests potential for treating diseases with underlying oxidative damage [1].

- Pharmacological Profile: As an orally active natural product with a demonstrated safety profile in pre-clinical models, this compound presents a strong foundation for further drug development [2] [1].

References

- 1. This compound (trans-Astringin) | Anti-inflammatory/Oxidant [medchemexpress.com]

- 2. Pharmacotherapeutic role of this compound against chromium ... [sciencedirect.com]

- 3. Astaxanthin in metabolic control: From regulatory mechanisms ... [the-innovation.org]

- 4. Study on the astringent mechanism of Chebulae fructus - PMC [pmc.ncbi.nlm.nih.gov]

astringin stilbenoid properties

Molecular Mechanisms of Action

Astringin's bioactivities are mediated through the modulation of key inflammatory and stress-response pathways.

- Inhibition of PI3K/AKT/NF-κB in Lung Injury: Research shows this compound protects against LPS-induced toxicity in lung epithelial cells (A549). It suppresses oxidative stress and the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway [1]. The flow of this mechanism is as follows:

Figure 1: this compound inhibits the LPS-induced PI3K/AKT/NF-κB signaling pathway, reducing oxidative stress and inflammation.

- Modulation of TLR4/MyD88 and HMGB1/RAGE in Nephrotoxicity: this compound also demonstrates a protective role in chromium (Cr)-induced kidney damage. It alleviates nephrotoxicity by downregulating the gene expression of key proteins in the TLR4/MyD88 and HMGB1/RAGE pathways, subsequently suppressing the master inflammatory regulator NF-κB and its downstream targets [2]. This mechanism can be visualized as:

Figure 2: this compound alleviates nephrotoxicity by downregulating the TLR4/MyD88 and HMGB1/RAGE pathways, inhibiting NF-κB-mediated inflammation and apoptosis.

Experimental Evidence & Protocols

The following details the key in vivo and in vitro models that have demonstrated the efficacy of this compound.

| Experimental Model | Inducer of Toxicity | This compound Treatment | Key Measured Outcomes |

|---|

| In Vitro (A549 cells) Human lung epithelial cells [1] | Lipopolysaccharide (LPS) | Not specified in extracts | ↓ ROS generation ↓ TNF-α, IL-1β, IL-6 (ELISA) ↓ PI3K/AKT/NF-κB protein levels (Western blot) | | In Vivo (Rat model) Chromium-induced nephrotoxicity [2] | Chromium (VI) [20 mg/kg, i.p.] | 20 & 40 mg/kg, oral gavage | ↓ Gene expression of TLR4, MyD88, HMGB1, RAGE, NF-κB, TNF-α, IL-6, COX-2 (qRT-PCR) ↓ Blood markers (creatinine, urea) ↓ Oxidative stress (↑ SOD, GPx; ↓ ROS, MDA) Improved tissue histology |

Bioavailability and Pharmacokinetics

Stilbenoids, as a class, are known for challenges in bioavailability. This compound is the 3-β-D-glucoside of piceatannol [2]. The glucosylation generally influences water solubility and may affect its absorption and metabolism. While direct pharmacokinetic data for this compound is limited in the provided results, insights can be drawn from related compounds:

- Metabolism and Excretion: Stilbenoids undergo rapid and extensive metabolism in the intestine and liver, primarily via glucuronidation and sulfation [3] [4]. The resulting sulfate and glucuronide metabolites are prevalent in plasma and tissues [3].

- Enterohepatic Recycling: Compounds like resveratrol and pterostilbene are predominantly excreted via non-renal (fecal) routes, suggesting a significant role for enterohepatic recycling, where metabolites are reconverted to the parent compound in the gut, potentially prolonging biological activity [3]. This may also be relevant for this compound.

Research Considerations

For scientists designing future studies on this compound, consider these factors:

- Source and Variability: this compound content in spruce bark is highly variable. It depends on the tree species, geographical location, position on the stem, season of harvest, and post-harvest handling [5]. For reproducible research, careful standardization of raw material is crucial.

- Analytical Methods: Common methods for quantifying this compound and related stilbenoids include GC-MS, HPLC, and GC-FID [5].

- Beyond Monomers: this compound is a monomeric stilbenoid. Research into other compounds, such as oligomeric viniferins, suggests that exploring a broader range of stilbenoids could reveal compounds with higher potency or better efficacy profiles [6].

References

- 1. This compound protects LPS-induced toxicity by suppressing ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacotherapeutic role of this compound against chromium ... [sciencedirect.com]

- 3. Biological Activities of Stilbenoids - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Stilbenoids [mdpi.com]

- 5. Stilbenoids of Norway spruce bark: does the variability ... [link.springer.com]

- 6. Stilbenes, a Versatile Class of Natural Metabolites for ... [mdpi.com]

Compound Profile: Astringin and Piceatannol

Astringin is a stilbenoid, specifically the 3-β-D-glucoside of Piceatannol [1] [2]. The table below summarizes the core characteristics of both the glucoside and its aglycone.

| Property | This compound | Piceatannol |

|---|---|---|

| Chemical Definition | Piceatannol-3-O-β-D-glucoside [2] [3] | 3,4,3',5'-Tetrahydroxy-trans-stilbene [1] |

| Relationship | Glycosylated form (glucoside) of Piceatannol [1] [2] | Aglycone (core molecule) of this compound [1] |

| IUPAC Name | Information missing from search results | 4-[(E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]benzene-1,2-diol [1] |

| Molecular Formula | Information missing from search results | C₁₄H₁₂O₄ [1] |

| Molar Mass | Information missing from search results | 244.246 g·mol⁻¹ [1] |

| Appearance | Information missing from search results | White solid (samples often yellow due to impurities) [1] |

| Melting Point | Information missing from search results | 215–217 °C [1] |

| Natural Sources | Bark of Norway spruce (Picea abies) [1] [3], bark of Picea sitchensis [2], red wine [1] [4]. | Metabolite of resveratrol; found in passion fruit seeds, red wine, grapes, white tea, Japanese knotweed [1]. |

Detailed Experimental Protocols

The following methodologies are critical for isolating, quantifying, and evaluating the biological activity of this compound.

Analytical Quantification via LC-MS/MS

Advanced liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of stilbenes like this compound in complex matrices.

- Sample Preparation: For wine analysis, samples can often be directly injected after filtration, removing the need for complex pre-treatment [5]. For other matrices like grapes or plant tissues, a solid-phase extraction (SPE) purification step may be employed [6].

- Chromatography:

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in negative ion mode provides higher sensitivity for stilbenes than Atmospheric Pressure Chemical Ionization (APCI) [5].

- Detection: Multiple Reaction Monitoring (MRM) is used for high sensitivity quantification. This involves selecting a specific precursor ion and monitoring one or more characteristic product ions [6] [5].

- Performance: A developed method for wine analysis achieved detection limits in the range of 50.0 ng/mL for piceatannol [5], demonstrating the technique's suitability for detecting these compounds at low concentrations.

In Vitro Assessment of Anti-Inflammatory and Antioxidant Activity

A 2023 study detailed a protocol for evaluating this compound's protective effects in a model of Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) using A549 lung epithelial cells [2].

- Cell Line & Culture: Human A549 lung epithelial cells.

- Induction of Injury: Cells are stimulated with LPS to induce an inflammatory and oxidative stress response, modeling ALI [2].

- Intervention: Pre-treatment or co-treatment with this compound at various concentrations.

- Key Assays & Measurements:

- Cell Viability: Assessed using a method like Cell Counting Kit-8 (CCK-8) to ensure this compound prevents LPS-induced cellular damage [2].

- Oxidative Stress: Measurement of intracellular Reactive Oxygen Species (ROS) levels [2].

- Inflammatory Markers: Quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant, typically via ELISA [2].

- Protein Analysis: Western blot analysis to determine the expression and phosphorylation levels of key proteins in the PI3K/AKT/NF-κB signaling pathway [2].

Biological Activities and Molecular Mechanisms

Current research indicates that this compound's primary bioactivities are closely linked to its potent antioxidant and anti-inflammatory properties.

| Activity | Observed Effect | Proposed Molecular Mechanism | Experimental Model |

|---|---|---|---|

| Anti-inflammatory | Reduced production of TNF-α, IL-1β, and IL-6 [2]. | Inhibition of the PI3K/AKT/NF-κB signaling pathway [2]. | LPS-stimulated A549 lung epithelial cells [2]. |

| Antioxidant | Suppression of LPS-induced oxidative stress [2]. | Scavenging of free radicals; reduction of intracellular ROS generation [2]. | LPS-stimulated A549 lung epithelial cells [2]. |

| Lignin Incorporation | Acts as a monomer incorporated into the lignin polymer [3]. | Radical coupling and cross-coupling reactions during lignification, forming structures like benzodioxanes and phenylcoumarans [3] [7]. | Norway spruce (Picea abies) bark [3]. |

The anti-inflammatory mechanism of this compound, as identified in recent research, can be visualized as the following signaling pathway:

Diagram 1: Proposed mechanism for this compound inhibition of LPS-induced inflammation via the PI3K/AKT/NF-κB pathway.

Research Implications and Future Directions

The findings that this compound inhibits the PI3K/AKT/NF-κB pathway position it as a potential candidate for therapeutic development, especially for inflammatory conditions like pediatric acute lung injury [2]. Furthermore, its natural occurrence in spruce bark makes it a compound of interest for the sustainable sourcing of bioactive molecules.

However, several critical research gaps remain:

- Bioavailability and Metabolism: Like its aglycone piceatannol and the well-known resveratrol, this compound may face challenges with poor bioavailability and rapid metabolism (e.g., glucuronidation) [1] [8]. Strategies to improve its pharmacokinetic profile are a crucial area for future investigation.

- Comprehensive Preclinical Data: More extensive in vivo studies are needed to validate its efficacy and safety across different disease models.

- Target Specificity: Further research is required to fully elucidate its molecular targets and any potential off-target effects.

References

- 1. - Wikipedia Piceatannol [en.wikipedia.org]

- 2. protects LPS-induced toxicity by suppressing oxidative... This compound [link.springer.com]

- 3. Hydroxystilbene Glucosides Are Incorporated into Norway Spruce... [pubmed.ncbi.nlm.nih.gov]

- 4. Polyphenols: Natural Antioxidants to Be Used as a Quality ... [mdpi.com]

- 5. (PDF) Analysis of some stilbenes in Italian wines by liquid ... [academia.edu]

- 6. A rapid quantification of stilbene content in wine by ultra ... [sciencedirect.com]

- 7. Frontiers | Radical Coupling Reactions of Hydroxystilbene Glucosides ... [frontiersin.org]

- 8. Piceatannol, a comprehensive review of health ... [sciencedirect.com]

Current Research Focus and Identified Gaps

The most recent and technical study focuses exclusively on the nephroprotective (kidney-protecting) effects of astringin against chromium-induced toxicity in a rat model [1]. The quantitative data and proposed mechanism from this study are summarized below.

Table 1: Quantitative Biochemical Findings from a Rat Model of Chromium-Induced Nephrotoxicity* [1]

| Parameter / Marker | Toxicant Group (Cr) | Treatment Group (ATN + Cr) | Control Group |

|---|---|---|---|

| Gene Expression (NF-κB, TLR4, etc.) | Significantly Increased | Significantly Reduced | Normal Level |

| Reactive Oxygen Species (ROS) | Significantly Increased | Significantly Reduced | Normal Level |

| Antioxidant Enzymes (SOD, CAT, GSH) | Significantly Decreased | Significantly Increased | Normal Level |

| Renal Function Markers (Creatinine, Uric Acid, Urea) | Significantly Increased | Significantly Reduced | Normal Level |

| Apoptotic Markers (Bax, Caspase-3) | Significantly Increased | Significantly Reduced | Normal Level |

| Anti-apoptotic Marker (Bcl-2) | Significantly Decreased | Significantly Increased | Normal Level |

*ATN: this compound. The data is presented as qualitative trends (increase/decrease) relative to control and toxicant groups, as reported in the study. Specific numerical values and statistical significance (p < 0.05) were detailed in the original article.

Based on this single study and the absence of other recent literature in the search results, major research gaps become apparent:

- Limited Therapeutic Scope: Research is confined to nephrotoxicity. Its efficacy in other organ systems or disease models (e.g., cancer, neurological disorders, diabetes) is completely unexplored [1].

- Unclear Direct Mechanisms: The study suggests this compound modulates several pathways, but the exact molecular targets it binds to and the initial signaling events it triggers remain unidentified [1].

- Lack of Pharmacokinetic/ADMET Data: There is a critical absence of data on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) in humans or other animal models. The available pharmacokinetic data is preliminary [1].

- Missing Clinical Evidence: All findings are pre-clinical. The safety and efficacy of this compound in humans have not been established in any clinical trials.

- Synthetic and Analytical Challenges: Efficient methods for the large-scale synthesis or purification of this compound are not discussed, which is a key hurdle for drug development.

Experimental Protocol: Key Methodology

The following diagram outlines the core in vivo experimental workflow used in the cited study to evaluate this compound's protective effects [1].

Experimental workflow for assessing this compound's protective effect in a rat model [1].

The key techniques employed in the "Molecular & Biochemical Analysis" phase included [1]:

- Gene Expression Analysis: Quantitative real-time PCR (qPCR) to measure mRNA levels of genes in the TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways.

- Oxidative Stress Assays: Spectrophotometric measurement of ROS levels and antioxidant enzymes (SOD, CAT) and glutathione (GSH).

- Renal Function Tests: Analysis of blood serum for creatinine, uric acid, and urea nitrogen.

- Histopathological Examination: Microscopic evaluation of kidney tissue sections stained with Hematoxylin and Eosin (H&E) to assess structural damage.

- Immunohistochemistry (IHC): Detection and localization of apoptotic proteins (Bax, Caspase-3, Bcl-2) in kidney tissues.

- In Silico Molecular Docking: Computational simulation to predict the binding affinity of this compound to key proteins like TLR4 and RAGE.

Proposed Research Directions

To bridge the identified gaps, future research should prioritize the following actions:

- Expand Disease Models: Test this compound in well-established models of inflammation, cancer, metabolic diseases, and other forms of organ toxicity [1] [2].

- Identify Direct Targets: Use techniques like cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to find its direct protein targets.

- Conduct Systematic ADMET Studies: Perform detailed pharmacokinetic, toxicity, and metabolic stability studies in higher-order animals to assess its drug-likeness.

- Explore Structure-Activity Relationships (SAR): Synthesize and test this compound analogs to pinpoint the chemical groups critical for its activity and optimize its properties [1].

- Investigate Formulation Strategies: Develop novel drug delivery systems (e.g., nanoparticles, liposomes) to enhance its solubility, stability, and bioavailability [3].

References

Introduction to Astringin

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Determination of stilbenes (delta-viniferin, trans- this compound , trans-piceid...) [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Bioactive Polyphenols Extraction from ... [mdpi.com]

- 4. This compound (trans-Astringin) | Anti-inflammatory/Oxidant [medchemexpress.com]

- 5. Identification of antimicrobial compounds in different... :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Separation Methods of Phenolic Compounds from Plant ... [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative structure -antioxidant activity of... relationship [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Astringin: Detailed Protocols and Applications for Researchers

Introduction to Astringin and Its Analytical Significance

This compound is a naturally occurring stilbene glucoside (piceatannol-3-O-β-D-glucopyranoside) found in various plant species, particularly in the Picea genus such as black spruce (Picea mariana) and other conifers. This bioactive compound has garnered significant research interest due to its potent antioxidant properties and potential therapeutic applications, including anti-inflammatory, cardioprotective, and anti-ferroptosis activities. The basic structure of this compound consists of a stilbene backbone with a glucose moiety attached at the 3-position, which influences both its biological activity and analytical behavior. Recent studies have identified this compound as a promising natural compound for managing oxidative stress-related conditions, with research demonstrating its ability to inhibit ferroptosis—a newly discovered regulated cell death process—through hydrogen donation from its 4'-OH position [1].

The growing interest in this compound as a potential therapeutic agent has driven the need for reliable analytical methods for its identification and quantification in complex matrices. As researchers and pharmaceutical developers explore its applications, establishing standardized protocols for this compound analysis becomes increasingly important for quality control, pharmacokinetic studies, and bioavailability assessments. This application note provides comprehensive analytical methods for this compound analysis using High-Performance Liquid Chromatography with various detection techniques, along with detailed experimental protocols and validation parameters to support researchers in implementing these methods in their laboratories.

This compound HPLC Analysis Methods

Basic Properties and Natural Sources

This compound is a stilbene glucoside chemically known as piceatannol-3-O-β-D-glucopyranoside. It belongs to the broader class of stilbenoids, which share a common 1,2-diphenylethene basic structure. This compound is primarily found in various coniferous species, particularly in the Picea genus (spruce trees), where it accumulates in bark, needles, heartwood, and roots [2]. The compound's structure features a glucose molecule attached to the stilbene backbone, which significantly influences its solubility, detection properties, and bioactivity. Recent research has identified this compound as one of the major bioactive components in black spruce (Picea mariana) bark extracts, with concentrations reaching up to 4.6% of the dry extract weight under optimized extraction conditions [3].

The interest in this compound has expanded due to its diverse biological activities and potential therapeutic applications. Studies have demonstrated that this compound exhibits significant antioxidant capacity, effectively scavenging free radicals and inhibiting oxidative processes. Comparative studies with synthetic ferroptosis inhibitors have revealed that this compound and its aglycone piceatannol preferentially inhibit ferroptosis through hydrogen atom transfer from their 4'-OH position, distinguishing them from synthetic alternatives that operate through electron transfer mechanisms [1]. This mechanism aligns with the conventional antioxidant pathway and suggests a potentially safer profile for balancing normal and ferroptotic cells compared to arylamine-based inhibitors. These properties, combined with its natural occurrence in edible plants, make this compound a promising candidate for further pharmaceutical development.

HPLC Analysis Methods and Conditions

The analysis of this compound has been successfully performed using High-Performance Liquid Chromatography with various detection systems, with fluorescence detection and diode array detection being the most commonly employed techniques. The fluorescence detection method offers superior sensitivity for this compound determination, with excitation and emission wavelengths typically set at 298 nm and 400 nm, respectively, in methanolic solutions or mobile phase mixtures containing methanol and acetic acid [4] [5]. This method has demonstrated excellent performance characteristics, including a quantification threshold of 0.03 mg/L and high reproducibility with coefficient of variation values below 4.8% for both red and white wine matrices [4].

For researchers requiring this compound analysis in different laboratory settings, the following table summarizes the optimal HPLC conditions for this compound determination:

Table 1: Optimal HPLC Conditions for this compound Analysis

| Parameter | HPLC-Fluorescence Method | HPLC-DAD Method |

|---|---|---|

| Column | C18 column (specific type not specified) | C18 column (e.g., 250 × 4.6 mm, 3 μm) |

| Mobile Phase | Methanol:20 mM acetic acid (gradient) | Acetonitrile:water with acid modifier (gradient) |

| Gradient Program | Not specified in detail | Method-specific optimization required |

| Flow Rate | Not specified | 1.0 mL/min (typical) |

| Detection Wavelength | Ex: 298 nm, Em: 400 nm | 330-335 nm |

| Injection Volume | Not specified | 10-20 μL |

| Column Temperature | Ambient | 25-30°C |

| Retention Time | Method-specific | ~19.8 minutes (reported in one study) |

For advanced research applications, particularly those requiring structural identification or confirmation, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry has been successfully employed. This technique provides high resolution and mass accuracy, enabling the precise identification of this compound and its metabolites or transformation products. In such methods, negative electrospray ionization is typically used, as it provides optimal sensitivity for stilbene compounds [1] [2]. The UPLC-Q-TOF-MS approach is particularly valuable for studying this compound in complex biological matrices or when investigating its metabolic fate in in vitro or in vivo systems.

Sample Preparation Protocols

Plant Material Extraction Methods

The extraction of this compound from plant materials requires careful optimization to maximize recovery while maintaining compound integrity. For black spruce bark, an economically significant source of this compound, hot water extraction has been identified as an effective green extraction technique that avoids the use of toxic organic solvents. The optimal parameters for this extraction include a low temperature (80°C) and a low bark-to-water ratio (50 mg/mL), which have been shown to significantly enhance the recovery of this compound and other low molecular mass polyphenols [3]. This optimized approach yielded this compound concentrations of up to 4.6% of the dry extract weight, demonstrating its effectiveness for industrial applications.

The following workflow illustrates the complete sample preparation process for plant materials:

For more complex matrices such as semi-solid formulations, additional extraction steps may be necessary. Liquid-liquid extraction using dichloromethane has proven effective for isolating this compound from cream formulations containing plant extracts. This method enables the separation of the target compound from interfering matrix components, significantly improving analytical sensitivity and accuracy. In such cases, the incorporation of an internal standard such as baicalin, which exhibits similar distribution patterns to this compound, allows for more precise quantification by accounting for potential volume variations during the extraction process [6]. This approach has demonstrated excellent performance characteristics, with recovery rates between 97% and 102% and relative standard deviations below 0.5% in validated methods.

Biological Sample Preparation

The analysis of this compound in biological samples presents additional challenges due to the complex nature of matrices such as plasma, serum, or tissue homogenates. While the provided search results do not contain specific protocols for this compound extraction from biological fluids, general principles for stilbene compound extraction can be applied. These typically involve protein precipitation using organic solvents such as acetonitrile or methanol, followed by centrifugation and supernatant collection. For enhanced sensitivity, especially when dealing with low concentrations expected in biological systems, solid-phase extraction techniques can be employed to concentrate the analyte while removing interfering matrix components.

When developing sample preparation methods for this compound in biological matrices, consideration should be given to the potential for glucuronide metabolites formation, as this compound itself is a glucoside and may undergo further conjugation in biological systems. The use of enzymatic hydrolysis with β-glucuronidase may be necessary to quantify total this compound content (free and conjugated forms) in such samples. For mass spectrometry-based detection, the inclusion of stable isotope-labeled internal standards would be ideal for achieving optimal quantification accuracy, though suitable commercial standards for this compound may not be readily available. In such cases, structurally similar compounds such as deuterated resveratrol or piceatannol derivatives could serve as alternative internal standards.

Method Validation and Data Analysis

Validation Parameters and Acceptance Criteria

Rigorous method validation is essential to ensure the reliability, accuracy, and reproducibility of this compound quantification in various matrices. Based on the available research, the following table summarizes typical validation parameters and their corresponding acceptance criteria for this compound HPLC methods:

Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis

| Validation Parameter | Experimental Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 10.2-23.8 μg/mL (HPLC-DAD) [6] | R² ≥ 0.995 |

| Limit of Detection (LOD) | 0.28-0.288 μg/mL (HPLC-DAD) [6] | S/N ratio ≥ 3 |

| Limit of Quantification (LOQ) | 0.87-0.873 μg/mL (HPLC-DAD) [6] | S/N ratio ≥ 10, RSD ≤ 5% |

| Precision (Repeatability) | RSD ≤ 0.20% (HPLC-DAD) [6] | RSD ≤ 5% |

| Intermediate Precision | RSD ≤ 0.15% (HPLC-DAD) [6] | RSD ≤ 5% |

| Accuracy (% Recovery) | 97-102% (HPLC-DAD) [6] | 95-105% |

| Specificity | No interference at retention time | Baseline separation from impurities |

| System Suitability | RSD of area ≤ 0.4% (n=6) [6] | RSD ≤ 5% |

For fluorescence detection methods, even lower detection limits have been achieved, with a quantification threshold of 0.03 mg/L reported for trans-astringin determination in wine samples [4] [5]. The reproducibility of this method was excellent, with coefficient of variation values less than 4.8% for both red and white wines, demonstrating the robustness of the approach across different matrix types. When developing and validating methods for new matrices, a complete validation should be performed following ICH or FDA guidelines to ensure regulatory acceptance, particularly for pharmaceutical applications.

Quantification and Data Interpretation

Proper quantification of this compound relies on the establishment of a calibration curve using certified reference standards. Unfortunately, this compound is not commercially widely available, which presents a challenge for analytical method development. In research settings, this compound has been obtained from cell suspension cultures and unambiguously identified using mass spectrometry and NMR techniques [5]. When a reference standard is available, calibration curves are typically constructed using a series of working standard solutions prepared by suitable dilution of a stock solution in the appropriate solvent.

For data analysis, the peak area of this compound is measured at its specific retention time and quantified against the calibration curve. When using an internal standard approach, the peak area ratio of this compound to the internal standard is used for quantification, which helps to compensate for variations in injection volume and sample processing. In the case of mass spectrometry detection, the use of a stable isotope-labeled internal standard would provide the highest accuracy, though this may not be feasible for many laboratories due to availability constraints. For quality control purposes during analysis, system suitability tests should be performed to ensure that the chromatographic system is operating within specified parameters, typically including criteria for retention time, theoretical plates, tailing factor, and resolution from potential interferents.

Advanced Applications and Research Implications

Advanced Analytical Techniques

For comprehensive characterization of this compound and its metabolites, advanced analytical techniques beyond standard HPLC methods are often employed. UPLC-Q-TOF-MS has emerged as a powerful tool for the identification and structural elucidation of this compound and related stilbenes. This technique provides high resolution and mass accuracy, enabling the precise determination of elemental composition and the identification of unknown compounds through fragmentation patterns. In such analyses, negative electrospray ionization is typically preferred for stilbene compounds, as it provides superior sensitivity compared to positive ion mode [1] [2]. The high mass accuracy of Q-TOF instruments (typically <5 ppm) allows for confident assignment of molecular formulas, which is particularly valuable when studying previously uncharacterized natural products or metabolic transformation products.

The application of UPLC-Q-TOF-MS to this compound research has revealed interesting aspects of its chemical behavior, including its tendency to form dimer peaks under certain conditions [1]. This observation suggests that this compound may undergo oxidative coupling reactions, which could have implications for its stability, bioavailability, and biological activity. The following workflow illustrates the process for advanced this compound characterization:

In addition to mass spectrometry techniques, chemometric analysis combined with HPLC fingerprinting has been successfully applied to optimize extraction parameters and evaluate the quality of natural product extracts containing this compound [3]. This approach allows researchers to simultaneously monitor multiple phytochemical components and identify correlations between extraction conditions and the resulting chemical profiles. For complex samples containing multiple stilbenes, such as black spruce bark extracts, this multivariate analysis approach provides a more comprehensive understanding of the chemical composition than single-compound quantification alone.

Therapeutic Mechanisms and Implications

Recent research has shed light on the molecular mechanisms underlying this compound's biological activities, particularly its role in inhibiting ferroptosis—a recently discovered form of regulated cell death characterized by iron-dependent lipid peroxidation. Comparative studies between this compound and synthetic ferroptosis inhibitors have revealed that this compound preferentially inhibits ferroptosis through hydrogen atom donation from its 4'-OH position, rather than through the electron transfer mechanism employed by synthetic compounds such as ferrostatin-1 [1]. This distinction is significant from both therapeutic and analytical perspectives, as it suggests that this compound and related phytophenols may offer a safer alternative for balancing normal and ferroptotic cells compared to arylamine-based inhibitors.

The structure-activity relationship of this compound provides important insights for drug development efforts. The presence of the glucoside moiety at the 3-position differentiates this compound from its aglycone form, piceatannol, and influences both its biological activity and physicochemical properties. Studies comparing these two compounds have shown that this compound generally exhibits slightly reduced potency in cellular assays compared to piceatannol, which can be attributed to the glycosylation effect on hydrogen-donating potential [1]. From a pharmaceutical perspective, however, the glucoside moiety may improve water solubility and potentially enhance bioavailability, highlighting the importance of considering both biological activity and drug-like properties when developing stilbene-based therapeutics. These structure-activity relationships also have implications for analytical method development, as they influence the chromatographic behavior, detection sensitivity, and extraction efficiency of this compound compared to related compounds.

Conclusion

This application note provides comprehensive analytical methods for the identification and quantification of this compound using HPLC with various detection techniques. The protocols detailed herein—from sample preparation through advanced characterization—offer researchers and pharmaceutical development professionals robust tools for studying this biologically active stilbene glucoside. The provided validation parameters and acceptance criteria ensure that these methods can be implemented with confidence in various research and quality control settings.

As interest in this compound and related stilbenes continues to grow for their potential therapeutic applications, the analytical methods outlined in this document will support further research into their bioavailability, metabolism, and mechanism of action. The combination of standard HPLC methods with advanced techniques such as UPLC-Q-TOF-MS provides a comprehensive analytical toolbox suitable for everything from routine quantification to detailed structural characterization. By implementing these protocols, researchers can advance our understanding of this compound's biological significance and accelerate its development as a potential therapeutic agent.

References

- 1. Comparison of Ferroptosis-Inhibitory Mechanisms between ... [pmc.ncbi.nlm.nih.gov]

- 2. Current research on determination of medically valued ... [sciencedirect.com]

- 3. Optimization of Bioactive Polyphenols Extraction from ... [mdpi.com]

- 4. - High coupled with fluorescence... performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography coupled with ... [sciencedirect.com]

- 6. Quantification and Validation of an HPLC Method for Low ... [pmc.ncbi.nlm.nih.gov]

UPLC-ESI-Q-TOF-MS/MS Application Notes for Plant Metabolite Analysis

These notes outline a standardized protocol for the untargeted profiling of phenolic compounds in plant extracts, a category which includes astringin (a stilbene derivative).

Key Instrumentation and Materials

- UPLC System: An ultra-performance liquid chromatography system (e.g., Waters, Agilent, Shimadzu).

- Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 2.1 mm × 100 mm, 1.9 µm) [1] [2].

- Mass Spectrometer: Quadrupole Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.

- Chemicals: MS-grade methanol, acetonitrile, and formic acid. Deionized water purified through a system like Milli-Q [3] [2].

- Standard Solutions: Prepare stock solutions of reference standards in methanol for instrument calibration and compound verification [3].

Detailed Experimental Protocol

Step 1: Sample Preparation The typical ultrasound-assisted solid-liquid extraction is summarized in the table below [2]:

| Parameter | Specification |

|---|---|

| Sample Form | Freeze-dried and powdered plant material. |

| Extraction Solvent | Methanol, or a mixture of methanol-acetone-water (7:7:6, v/v/v) [2]. |

| Sample to Solvent Ratio | ~1.25 g of sample per 25 mL of solvent [2]. |

| Extraction Method | Probe sonication. |

| Sonication Parameters | 5 minutes at a nominal power of 600 W, with the sample tube placed in an ice bath to prevent degradation of heat-labile compounds [2]. |

| Post-Extraction | Centrifuge (e.g., 4000× g for 11 min at 5°C), collect supernatant, and filter through a 0.22 µm PTFE syringe filter before injection [2]. |

Step 2: UPLC Conditions The chromatographic conditions below are effective for separating complex phenolic compounds [1] [2].

| Parameter | Condition |

|---|---|

| Column Temperature | 30 °C |

| Injection Volume | 4 µL |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Formic acid improves ionization efficiency and peak shape in MS. | | Flow Rate | 0.3 mL/min | | Gradient Elution | A typical gradient for phenolics is: 0-2 min, 5% B; 2-15 min, 5% → 30% B; 15-20 min, 30% → 95% B; 20-22 min, 95% B; 22-22.1 min, 95% → 5% B; 22.1-25 min, 5% B (equilibration). |

Step 3: Q-TOF-MS/MS Conditions Optimal MS parameters for detecting a wide range of metabolites are listed below [4] [1] [2].

| Parameter | Condition |

|---|---|

| Ionization Mode | ESI negative mode is generally preferred for phenolic compounds like this compound, as it provides better sensitivity for this class [1]. |

| Data Acquisition | Data-independent acquisition (DDA or MSE), cycling between low and high collision energy. |

| Mass Range | 50 – 1200 m/z |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Capillary Voltage | 2.5 kV (negative mode) |

| Cone Voltage | 40 V |

| Collision Energy | Low energy: 4-6 eV; High energy: Ramp from 20 to 40 eV to fragment precursor ions. |

| Lock Mass | Use a known reference compound (e.g., leucine-enkephalin) for real-time mass correction to ensure high mass accuracy. |

Workflow for Metabolite Identification

The process from raw data to annotated compounds involves the following key steps, which you would apply to identify this compound based on its accurate mass and fragmentation pattern:

A Practical Path Forward for this compound Analysis

Since a specific protocol for this compound is not available in the current literature, here is a practical approach to develop one:

- Leverage General Stilbene Knowledge: this compound is a stilbene glucoside (e.g., picied-3-O-glucoside). Begin your method development using the general parameters for phenolic compounds outlined above, as the chromatography and ionization behavior are often similar within compound classes [4] [2].

- Prioritize MS Parameters: In the absence of a reference standard, your identification will rely heavily on high-accuracy MS data.

- Source a Reference Standard: For definitive confirmation and accurate quantification, purchasing an this compound chemical standard is highly recommended. This allows you to match the retention time and fragmentation spectrum exactly [3].

References

- 1. [Rapid identification of constituents of Urtica hyperborea using...] [pubmed.ncbi.nlm.nih.gov]

- 2. UHPLC-ESI-QTOF-MS/MS Profiling of Phytochemicals from ... [mdpi.com]

- 3. UPLC-QTOF-MS with a chemical profiling approach for holistic ... [pmc.ncbi.nlm.nih.gov]

- 4. Systematic application of UPLC-Q-ToF-MS/MS coupled ... [pmc.ncbi.nlm.nih.gov]

- 5. Integrated UPLC/Q-TOF-MS/MS Analysis and Network ... [mdpi.com]

Methodological Framework for Wine Phenolic Analysis

While a direct method for astringin is unavailable, the following workflow synthesizes best practices from relevant analytical studies. The process can be visualized in the diagram below:

Sample Preparation

Proper preparation is critical for accurate analysis.

- Filtration: Liquid samples should be filtered through a 0.22 μm PVDF membrane to remove particulate matter that could damage the HPLC system [1].

- Solubilization: For solid winery by-products (e.g., pomace), an extraction step is necessary. Sonication with a suitable solvent (e.g., aqueous methanol) for 10 minutes is an effective technique to extract target compounds [1].

HPLC-PDA Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the most suitable technique for this analysis.

- Column: Shiseido Capcell Pak C18 UG120 (4.6 mm x 250 mm, 5.0 μm) or equivalent reverse-phase C18 column [1].

- Mobile Phase:

- Gradient Elution: A typical gradient for separating complex phenolics is shown in the table below [1].

- Flow Rate: 1.0 mL/min [1].

- Injection Volume: 10 μL [1].

- Column Temperature: 30°C [1].

- Detection (PDA): Since this compound's specific wavelength is not provided, a PDA detector is essential for scanning multiple wavelengths. Methods often use a range of 200-400 nm, with 280 nm being common for phenolics [1]. Developing a new method requires identifying the maximum absorption wavelength for this compound using a pure standard.

Table 1: Example HPLC Gradient Program for Phenolic Compound Separation

| Time (min) | Mobile Phase A (% 0.1% Formic Acid) | Mobile Phase B (% Acetonitrile) |

|---|---|---|

| 0 | 100% | 0% |

| 5 | 100% | 0% |

| 30 | 65% | 35% |

| 35 | 0% | 100% |

| 40 | 0% | 100% |

| 45 | 100% | 0% |

(Adapted from [1])

Method Validation

For research and quality control, any analytical method must be validated. The following parameters, demonstrated in an independent study, should be confirmed for this compound quantification [1]:

Table 2: Key Method Validation Parameters

| Parameter | Target Value / Description | Purpose |

|---|---|---|

| Linearity | R² ≥ 0.999 | Confirms the detector response is proportional to concentration. |

| Range | e.g., 1.56–100 μg/mL | The interval over which linearity, accuracy, and precision are acceptable. |

| Limit of Detection (LOD) | As low as 0.04 μg/mL [1] | The lowest concentration that can be detected. |

| Limit of Quantification (LOQ) | As low as 0.13 μg/mL [1] | The lowest concentration that can be quantified with acceptable accuracy and precision. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) < 4% [1] | Measures the closeness of results under the same conditions. |

| Accuracy | Recovery of 97.5–121.9% [1] | Measures the closeness of the results to the true value. |

A Path Forward for this compound Analysis

To establish a specific protocol for this compound, I suggest the following steps:

- Source an this compound Standard: Obtain a high-purity analytical standard (≥98%) from a chemical supplier.

- Establish Chromatographic Conditions: Use the framework above to optimize the HPLC method specifically for this compound separation, determining its retention time and optimal detection wavelength.

- Perform Method Validation: Conduct a full validation using the parameters in Table 2 to ensure the method is reliable.

References

Comprehensive Analysis of Astringin Antioxidant Activity: Application Notes and Experimental Protocols

Introduction and Biological Significance

Astringin, identified as 3,5,3′,4′-tetrahydroxystilbene 3-glucopyranoside, is a stilbenoid compound predominantly found in spruce species (Picea spp.) and functions as a significant defense metabolite against biotic and abiotic stresses [1]. As a glycosylated tetrahydroxystilbene, its chemical structure includes multiple phenolic hydroxyl groups, which are primarily responsible for donating hydrogen atoms to neutralize free radicals, thereby exhibiting strong antioxidant potential [1]. The biosynthesis of this compound in spruce proceeds via the precursor resveratrol, which undergoes subsequent hydroxylation, O-methylation, and O-glucosylation to yield the final compound [1]. Evaluating the antioxidant capacity of this compound is crucial for understanding its role in plant defense mechanisms and exploring its potential applications in nutraceuticals, pharmaceuticals, and food preservation. This document outlines standardized protocols for measuring the antioxidant activity of this compound using several established in vitro assays, including DPPH, ABTS, FRAP, and ORAC, and provides guidance on data interpretation for research and development professionals.

Experimental Protocols for Key Antioxidant Assays

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and cost-effective method for determining the free radical-scavenging activity of antioxidants by measuring their ability to donate a hydrogen atom to the stable DPPH radical [2].

- Principle: The DPPH radical features an odd electron that gives a strong absorption maximum at 517 nm (purple color). When an antioxidant donates a hydrogen atom to DPPH, it becomes reduced to DPPH-H, resulting in decolorization (yellow hue) proportional to the antioxidant's scavenging capacity [2].

- Reagents:

- 0.1 mM DPPH solution in methanol or ethanol.

- This compound standard (or plant extract containing this compound) dissolved in a suitable solvent (e.g., methanol, ethanol, or buffer).

- Positive controls: Trolox or ascorbic acid.

- Procedure:

- Prepare a dilution series of the this compound sample.

- Mix 0.5 mL of each sample dilution with 2.0 mL of the DPPH solution.

- Vortex the mixture thoroughly and incubate in the dark at room temperature for 30 minutes.

- Measure the absorbance of the solution against a blank at 517 nm.

- Calculate the percentage of radical scavenging activity using the formula:

% Scavenging = [(A_control - A_sample) / A_control] × 100whereA_controlis the absorbance of the DPPH solution with solvent only, andA_sampleis the absorbance of the DPPH solution with the test sample. - Determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) from a dose-response curve.

ABTS (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is applicable to both lipophilic and hydrophilic antioxidants and involves the generation of a pre-formed radical cation [3].

- Principle: ABTS is oxidized to its blue-green radical cation (ABTS⁺) using potassium persulfate. Antioxidants reduce ABTS⁺ to its colorless neutral form, and the extent of decolorization is measured spectrophotometrically [3].

- Reagents:

- ABTS stock solution: 7 mM ABTS in water.

- Potassium persulfate solution: 2.45 mM in water.

- Phosphate Buffered Saline (PBS), pH 7.4.

- This compound standard and positive controls.

- Procedure:

- Generate the ABTS*⁺ solution by mixing equal volumes of ABTS and potassium persulfate stock solutions and allowing it to stand in the dark for 12-16 hours.

- Dilute the ABTS*⁺ solution with PBS until an absorbance of 0.70 (±0.02) is achieved at 734 nm.

- Mix 0.1 mL of the this compound sample with 2.9 mL of the diluted ABTS*⁺ solution.

- Incubate the reaction mixture for 10 minutes in the dark.

- Measure the absorbance at 734 nm.

- Calculate the percentage inhibition and express results as Trolox Equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH [4].

- Principle: The reduction of a colorless ferric-tripyridyltriazine complex [Fe³⁺-(TPTZ)₂]³⁺ to its blue-colored ferrous form [Fe²⁺-(TPTZ)₂]²⁺ by antioxidants is monitored by an increase in absorbance at 593 nm [4].

- Reagents:

- FRAP reagent: Prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 ratio.

- Ferrous sulfate (FeSO₄) standard solution.

- Procedure:

- Prepare fresh FRAP reagent and warm to 37°C.

- Mix 0.1 mL of the this compound sample with 3.0 mL of FRAP reagent.

- Incubate at 37°C for 30 minutes.

- Measure the absorbance at 593 nm.

- Construct a standard curve using FeSO₄ and express the results as µmol FeSO₄ equivalent per mg of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's scavenging capacity against peroxyl radicals generated by thermal decomposition of an azo-initiator, protecting a fluorescent probe from oxidative degradation [5].

- Principle: The assay quantifies the decay of fluorescence (e.g., fluorescein) over time in the presence of peroxyl radicals. Antioxidants delay the fluorescence decay, and the area under the curve (AUC) is calculated relative to a standard [5].

- Reagents:

- Fluorescein solution.

- AAPH [2,2'-Azobis(2-amidinopropane) dihydrochloride] as a peroxyl radical generator.

- Trolox standard.

- For lipophilic antioxidants like this compound, use methylated β-cyclodextrin as a solubilizer [5].

- Procedure:

- Prepare this compound samples solubilized with cyclodextrin if necessary.

- In a microplate, mix 20 µL of sample with 120 µL of fluorescein working solution.

- Incubate at 37°C for 10 minutes.

- Rapidly add 60 µL of AAPH solution to initiate the reaction.

- Immediately measure fluorescence every minute for 60-90 minutes (excitation: 485 nm, emission: 520 nm).

- Calculate the Net AUC and express antioxidant activity as µmol Trolox Equivalents (TE) per mg of sample.

Data Presentation and Comparative Analysis

Characteristic Antioxidant Data of Stilbenoids and Related Compounds

Table 1: Typical Radical Scavenging Abilities of Various Antioxidants in Trolox Equivalent (TE) Units from ORAC-EPR Analysis [5]

| Antioxidant Compound | TE Value (ORAC-EPR) | Class |

|---|---|---|

| Myricetin | 3.2 | Flavonol |

| Epigallocatechin gallate | 1.3 | Flavan-3-ol |

| Catechin | 0.96 | Flavan-3-ol |

| Epicatechin | 0.94 | Flavan-3-ol |

| Resveratrol (this compound Aglycone) | 0.64 | Stilbenoid |

| Kaempferol | 0.37 | Flavonol |

| Astaxanthin | 0.28 | Carotenoid |

Table 2: Summary of Key Methodological Parameters for Major Antioxidant Assays

| Assay | Measured Principle | Radical Source | Detection Method | Key Output |

|---|---|---|---|---|

| DPPH | Hydrogen Atom Transfer | DPPH• | Spectrophotometry (517 nm) | IC₅₀, % Scavenging |

| ABTS | Single Electron Transfer | ABTS•⁺ | Spectrophotometry (734 nm) | TEAC Value |

| FRAP | Reducing Capacity | Fe³⁺-TPTZ | Spectrophotometry (593 nm) | µM Fe²⁺ Equivalents |

| ORAC | Hydrogen Atom Transfer | AAPH (Peroxyl) | Fluorescence Decay | TE Value |

Practical Implementation and Workflow

Experimental Workflow for Comprehensive Antioxidant Profiling

The following diagram visualizes the standard workflow for extracting and evaluating antioxidant activity, integrating the assays described above.

Biochemical Reaction Pathway of the DPPH Assay

The core chemical reaction of the DPPH assay, which underpins the measured colorimetric change, is illustrated below.

Critical Considerations for Researchers

- Solvent Selection: The choice of solvent is critical. For lipophilic compounds or specific extracts, use cyclodextrin to enhance solubility in aqueous assays [5]. Ensure the solvent does not interfere with the radicals or the detection system.

- Expression of Results: Consistently use standard equivalents (e.g., Trolox, ascorbic acid, FeSO₄) to allow for meaningful cross-study comparisons. IC₅₀ values are common for scavenging assays, while TEAC and FRAP values are for total capacity.

- Multi-Assay Approach: Relying on a single assay is insufficient. Use a combination of assays based on different mechanisms (HAT vs. SET) to obtain a comprehensive antioxidant profile [4].

- Positive and Negative Controls: Always include appropriate controls. For instance, pravastatin has been used as a positive control in enzymatic assays related to oxidative stress pathways [6].

- Reaction Time and Kinetics: Adhere strictly to specified incubation times, especially for kinetics-based assays like ORAC. Monitor the reaction to ensure it is within the linear range.

Conclusion

This compound demonstrates significant potential as a natural antioxidant. The protocols detailed here for DPPH, ABTS, FRAP, and ORAC assays provide a robust, standardized framework for its quantification. Employing a multi-faceted approach is essential for accurately characterizing its antioxidant properties, which is a critical step for validating its efficacy in pharmaceutical, nutraceutical, and cosmetic applications. Future work should focus on correlating these in vitro findings with in vivo biological effects and understanding its bioavailability and metabolism.

References

- 1. Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, ... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Antioxidants by DPPH Radical ... [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity applying an improved ABTS radical ... [pubmed.ncbi.nlm.nih.gov]

- 4. DPPH Radical Scavenging Assay - an overview [sciencedirect.com]

- 5. Oxygen radical absorbance capacity (ORAC) of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Crude Ethanol Extract of Pithecellobium ellipticum as a ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Astringin in Cell Culture Studies

Chemical Structure and Basic Properties